molecular formula C10H21NO3S B7479248 4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine

4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine

Cat. No. B7479248
M. Wt: 235.35 g/mol
InChI Key: IDDONBRUEVIRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the central nervous system. Specifically, this compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In animal models, this compound has been shown to have analgesic and anti-inflammatory properties, as well as the ability to improve cognitive function and memory. Additionally, this compound has been shown to increase locomotor activity and induce hyperactivity in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has a well-established pharmacological profile, making it a useful tool for studying the effects of neurotransmitter modulation on various physiological processes. However, one limitation of using this compound in lab experiments is its potential for abuse, as it has been shown to have stimulant-like effects in animals.

Future Directions

There are several potential future directions for the study of 4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity. Finally, there is potential for the development of novel compounds based on the structure of this compound that may have even greater therapeutic potential.

Synthesis Methods

4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine can be synthesized through a multi-step process that involves the reaction of 4-piperidone with isobutyl methyl ketone, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white crystalline powder that has a melting point of approximately 80-82°C.

Scientific Research Applications

4-[(2-Methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuropharmacology, this compound has been studied for its effects on the central nervous system, specifically its ability to modulate the activity of neurotransmitters such as dopamine and norepinephrine. In drug discovery, this compound has been used as a starting point for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9-5-7-11(8-6-9)15(4,12)13/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDONBRUEVIRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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